N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

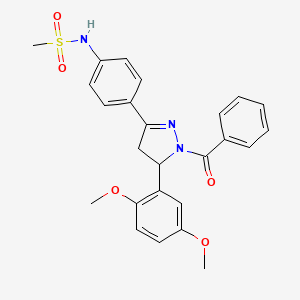

N-(4-(1-Benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group at the para-position of the phenyl ring, a benzoyl substituent at the pyrazoline N1 position, and a 2,5-dimethoxyphenyl group at the C5 position. The methanesulfonamide moiety enhances solubility and bioavailability, while the dimethoxyphenyl group may influence electronic properties and binding affinity to biological targets.

Properties

IUPAC Name |

N-[4-[2-benzoyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-32-20-13-14-24(33-2)21(15-20)23-16-22(17-9-11-19(12-10-17)27-34(3,30)31)26-28(23)25(29)18-7-5-4-6-8-18/h4-15,23,27H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMMLVKRAYTFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, known for their diverse pharmacological properties. The structural formula can be represented as follows:

Key Functional Groups

- Pyrazole Ring : Imparts significant biological activity.

- Benzoyl Group : Enhances lipophilicity and potential receptor interactions.

- Methanesulfonamide : Contributes to solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines.

Case Study: Breast Cancer

A study evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin, a standard chemotherapy agent .

| Compound Name | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|

| Pyrazole A | 12.5 | Yes |

| Pyrazole B | 8.3 | No |

| N-(Compound) | 9.0 | Yes |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating inflammatory diseases.

Research indicates that pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is mediated through the suppression of NF-kB signaling pathways .

Antibacterial Activity

In addition to antitumor and anti-inflammatory activities, some studies have suggested that pyrazole derivatives possess antibacterial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Research Findings

A series of experiments tested the antibacterial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 16 | N-(Compound) |

| Escherichia coli | 32 | N-(Compound) |

| Pseudomonas aeruginosa | 64 | Pyrazole B |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring or the benzoyl group can significantly affect its potency and selectivity.

Key Insights

- Substituent Effects : The presence of electron-donating groups enhances activity against cancer cell lines.

- Ring Modifications : Alterations in the pyrazole ring can lead to improved binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline Cores

Compound A : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (from )

- Structural Differences :

- Comparison : The hydroxyl group in Compound A may reduce metabolic stability compared to the dimethoxyphenyl group in the target compound, which could enhance lipophilicity and membrane permeability.

Compound B: N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (from )

- Structural Differences: Core: Pyrano-pyrazol instead of dihydro-pyrazoline. Substituents: Contains a cyano group and a 4-methylbenzenesulfonamide.

- Bioactivity : Demonstrated antitumor activity (IC50 ~ 5–15 µM) in preliminary assays .

Sulfonamide Derivatives with Varied Substituents

Compound C : P-(3-Methyl-5-oxo-2-pyrazol-1-yl)benzenesulfonamide (from )

- Structural Differences :

- Core : 5-Oxo-pyrazol instead of 4,5-dihydro-pyrazoline.

- Substituents : A 3-methyl group and a simpler benzenesulfonamide.

Compound D : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )

- Structural Differences :

- Substituents : Fluorophenyl and triazolyl groups replace the dimethoxyphenyl and benzoyl groups.

- Functional Group : Carbothioamide instead of methanesulfonamide.

- Comparison : The fluorophenyl group may enhance metabolic stability, while the carbothioamide could alter hydrogen-bonding interactions compared to the sulfonamide.

Hypothesized Advantages of the Target Compound:

Enhanced Lipophilicity : The dimethoxyphenyl group may improve blood-brain barrier penetration compared to Compound A’s hydroxyl group.

Improved Binding Affinity : The benzoyl group could engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in Compounds C and D.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.